4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride
Description
4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride is a piperidine derivative characterized by a 4-methylphenoxy group and a carboxylic acid moiety at the 4-position of the piperidine ring, with a hydrochloride salt enhancing its solubility. The compound's structure (molecular formula: C₁₃H₁₈ClNO₃) combines aromatic and aliphatic features, making it relevant in pharmaceutical research, particularly for receptor-targeted therapies. The carboxylic acid group contributes to its polarity, while the 4-methylphenoxy substituent may influence lipophilicity and binding interactions.
Properties
IUPAC Name |
4-(4-methylphenoxy)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-10-2-4-11(5-3-10)17-13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLSJZCDBGJZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2(CCNCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the piperidine family, characterized by a piperidine ring substituted with a carboxylic acid and a phenoxy group. The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : The initial step often includes the cyclization of appropriate precursors to form the piperidine structure.
- Substitution Reactions : The introduction of the 4-methylphenoxy group is achieved through nucleophilic substitution reactions.
- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt for improved solubility and stability.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of piperidine derivatives, including this compound. In particular, research has shown that certain piperidine analogues exhibit inhibitory effects against viral enzymes, which are crucial for viral replication.
- Mechanism of Action : The antiviral activity is primarily attributed to the inhibition of viral proteases, which are essential for processing viral polyproteins into functional proteins. For instance, studies on similar compounds have demonstrated their ability to bind to the catalytic sites of viral proteases, thereby preventing their activity .
Cardiovascular Effects
The compound has also been evaluated for its cardiovascular effects. Research indicates that piperidine derivatives can exhibit both inotropic (increasing heart contractility) and vasodilatory effects.
- Inotropic Activity : In isolated heart preparations, compounds similar to this compound have shown increased contractility in cardiac tissues .
- Vasodilation : Some studies suggest that these compounds can induce vasodilation, potentially through mechanisms involving nitric oxide pathways or direct smooth muscle relaxation .
Study 1: Antiviral Efficacy
A study investigated a series of piperidine derivatives for their antiviral efficacy against influenza viruses. Among these, certain analogues exhibited low micromolar activity against H1N1 strains, establishing a foundation for further development of antiviral agents based on this scaffold .
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | 7.4 | 44 | 6 |
| Compound B | 5.0 | 30 | 6 |
Study 2: Cardiovascular Response
In another study focusing on cardiovascular responses, several piperidine derivatives were tested in isolated rat hearts. The results indicated that specific substitutions on the piperidine ring significantly influenced their inotropic potency.
| Compound | Inotropic Effect (mN) | Vasodilatory Effect (mN) |
|---|---|---|
| Compound X | 20 | 15 |
| Compound Y | 10 | 25 |
Comparison with Similar Compounds
Meperidine Hydrochloride (4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, ethyl ester, hydrochloride)
- Structure : Ethyl ester at the 4-position, phenyl group, and methyl group on the piperidine nitrogen.
- Molecular Formula: C₁₅H₂₁NO₂•HCl (MW: 283.80) .
- Key Differences: Ester vs. Pharmacology: Meperidine is an opioid agonist, while the target compound’s activity remains unspecified in the evidence .
4-(Diphenylmethoxy)piperidine Hydrochloride
- Structure : Diphenylmethoxy group at the 4-position.
- Molecular Formula: C₁₈H₂₁NO•HCl (MW: 303.83) .
- Toxicity: Classified as acutely harmful (oral, dermal), though specific data are unavailable for the target compound .
1-(3,4-Dichlorobenzyl)-4-piperidinecarboxylic Acid Hydrochloride
- Structure : Dichlorobenzyl group at the 1-position, carboxylic acid at the 4-position.
Functional Group Modifications
Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride
- Structure : Ethyl ester and methyl group at the 4-position.
- Molecular Formula: C₉H₁₇NO₂•HCl (MW: 219.71) .
- Key Differences: Ester vs. Carboxylic Acid: The ester group reduces water solubility but may improve bioavailability in non-polar environments.
N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride
- Structure : Methylamide group at the 4-position.
- Molecular Formula : C₈H₁₆ClN₂O (MW: 200.68) .
- Key Differences :
- Amide vs. Carboxylic Acid : The amide group introduces hydrogen-bonding capability without full ionization, balancing solubility and membrane permeability.
Pharmacological and Physicochemical Properties
Research Findings and Implications
- Structural-Activity Relationships (SAR): Ester vs. Substituent Effects: Bulky groups (e.g., diphenylmethoxy) may reduce bioavailability but enhance specificity for peripheral targets .
- Toxicity Profiles: Limited data exist for the target compound, but analogues like 4-(diphenylmethoxy)piperidine HCl show acute toxicity, suggesting the need for further safety studies .
Preparation Methods
Preparation of 4-(4-Methylphenoxy)benzyl Intermediates
The intermediate 4-(4-methylphenoxy)benzyl derivatives are commonly synthesized via nucleophilic aromatic substitution reactions involving p-cresol and chlorobenzonitrile or related compounds.
A typical method involves reacting p-cresol with p-chlorobenzonitrile in the presence of potassium hydroxide and a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is conducted at elevated temperatures (around 130–150 °C) for several hours to ensure complete conversion.
After reaction completion, the mixture is cooled, and the product 4-(4-methylphenoxy)benzonitrile is isolated by filtration and washing. This intermediate is crucial for further transformations toward the target compound.
Hydrogenation to Piperidinecarboxylic Acid Derivatives
The nitrile group in 4-(4-methylphenoxy)benzonitrile is typically reduced to the corresponding amine or carboxylic acid derivative via catalytic hydrogenation.
Hydrogenation is performed using palladium on carbon (Pd/C) as a catalyst under hydrogen pressure (4–5 MPa) and elevated temperatures (90–100 °C). The reaction time ranges from 3 to 6 hours depending on scale and conditions.
This step yields the piperidinecarboxylic acid core structure after ring closure and reduction. The process is noted for its mild conditions, high selectivity, and minimal side reactions compared to other catalysts such as Raney nickel.
N-Acetylation and Functional Group Transformations
To protect the amine group and facilitate further functionalization, N-acetylation of 4-piperidinecarboxylic acid is performed using acetyl chloride or acetic anhydride under reflux conditions for 4–6 hours.
This step yields N-acetyl-4-piperidinecarboxylic acid, which can be further transformed via Friedel-Crafts acylation or Grignard reactions to introduce additional substituents if required.
The N-acetylated intermediate is isolated by cooling and filtration, followed by recrystallization from methanol, achieving yields around 90% with high purity.
Formation of Hydrochloride Salt
The free base form of 4-(4-methylphenoxy)-4-piperidinecarboxylic acid is converted to its hydrochloride salt by treatment with aqueous hydrochloric acid in solvents such as methanol or tetrahydrofuran (THF).
The process involves refluxing the free base with a mixture of methanol and aqueous HCl for approximately 1 hour, followed by isolation of the hydrochloride salt by filtration and drying.
This step improves the compound’s stability and handling properties, yielding a slightly hygroscopic solid with melting points typically around 90 °C.
The hydrogenation step using palladium on carbon is preferred over Raney nickel due to milder conditions, higher safety, and shorter reaction times.
The nucleophilic aromatic substitution to form the phenoxy intermediate is sensitive to temperature and base concentration, with potassium hydroxide being optimal for high yield and purity.
N-acetylation serves as an effective protection strategy, allowing for subsequent functionalization steps without compromising the piperidine ring integrity.
The final hydrochloride salt form exhibits improved physical properties such as crystallinity and reduced hygroscopicity, facilitating handling and storage.
The preparation of 4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride involves a sequence of well-established organic synthesis techniques including nucleophilic aromatic substitution, catalytic hydrogenation, N-acetylation, and salt formation. Optimization of reaction conditions such as temperature, catalyst choice, and solvent system is critical to achieving high yields and purity. The methods documented in patent literature and research provide reliable protocols suitable for industrial scale-up with consistent product quality.
Q & A
Q. What are the recommended synthetic routes and purification methods for 4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride?
The compound is typically synthesized via multi-step reactions involving piperidine derivatives. A common approach includes:
- Step 1 : Reacting a piperidine precursor (e.g., 4-piperidinecarboxylic acid) with 4-methylphenol under alkaline conditions to introduce the phenoxy group .
- Step 2 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or water) .
Purification : - Recrystallization : From ethanol/water mixtures to remove unreacted starting materials.
- Column Chromatography : Using silica gel with a gradient of ethyl acetate and hexane for high-purity isolates .
Q. How is the structural identity of this compound confirmed in research settings?
Q. What are the stability considerations and optimal storage conditions?
- Stability : The compound is hygroscopic and sensitive to light. Thermal decomposition occurs above 200°C .
- Storage :
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Key Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in phenoxy group introduction .
- Temperature Control : Maintaining 60–80°C during condensation prevents side reactions (e.g., over-alkylation) .
- Catalyst Use : Triethylamine (TEA) or DMAP improves reaction rates in esterification or acylation steps .
- Yield Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Q. What computational methods are used to predict and analyze the compound’s properties?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and nonlinear optical (NLO) behavior .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking, hydrogen bonds) in crystallographic data to explain packing efficiency .
- Molecular Dynamics (MD) : Simulates solubility and stability in biological matrices for pharmacological studies .
Q. What challenges arise in maintaining stereochemical integrity during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
